N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucyl-L-valine
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Overview
Description
2-(2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANAMIDO)-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound is characterized by its unique structure, which includes a chromen-7-yl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANAMIDO)-3-METHYLBUTANOIC ACID involves multiple steps. One common method includes the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by further modifications to introduce the butyl and methyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANAMIDO)-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzene sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANAMIDO)-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant properties.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
Coumarin derivatives: Widely studied for their diverse biological activities.
Uniqueness
What sets 2-(2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANAMIDO)-3-METHYLBUTANOIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C27H38N2O7 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H38N2O7/c1-7-8-9-18-13-23(31)36-25-17(6)21(11-10-19(18)25)35-14-22(30)28-20(12-15(2)3)26(32)29-24(16(4)5)27(33)34/h10-11,13,15-16,20,24H,7-9,12,14H2,1-6H3,(H,28,30)(H,29,32)(H,33,34)/t20-,24-/m0/s1 |
InChI Key |
YVSUSAHYHIZWGH-RDPSFJRHSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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